Boc-7-Bromo-L-tryptophan

Description

Properties

IUPAC Name |

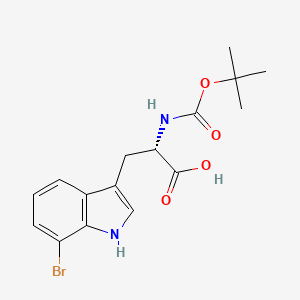

(2S)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVLODKGIHVFTP-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-7-Bromo-L-tryptophan typically involves the bromination of L-tryptophan followed by the protection of the amino group with a Boc group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 7th position . The Boc protection is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of Boc-7-Bromo-L-tryptophan may involve fermentative processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum expressing specific halogenase and reductase genes can be used to produce brominated tryptophan derivatives . This method is considered environmentally friendly and scalable.

Chemical Reactions Analysis

Types of Reactions: Boc-7-Bromo-L-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions:

Bromination: N-bromosuccinimide (NBS), bromine.

Boc Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine.

Cross-Coupling: Palladium catalysts, boronic acids.

Major Products:

Substitution Products: Various substituted indole derivatives.

Deprotected Amino Acid: 7-Bromo-L-tryptophan.

Scientific Research Applications

Boc-7-Bromo-L-tryptophan has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Serves as a probe in studying protein-ligand interactions and enzyme mechanisms.

Medicine: Potential precursor for the synthesis of bioactive compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-7-Bromo-L-tryptophan involves its interaction with specific molecular targets. The bromine atom and Boc group influence the compound’s reactivity and binding affinity. For example, the compound can act as an inhibitor of certain enzymes by mimicking natural substrates and binding to active sites . The pathways involved may include halogenation and deprotection reactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Positional Isomers: 7-Bromo vs. 5-Bromo Substitution

The position of bromination on the indole ring significantly impacts reactivity and applications.

Key Differences :

- Reactivity : Bromine at the 7-position (Boc-7-Bromo) may exhibit steric hindrance in electrophilic substitutions compared to the 5-position (Boc-5-Bromo), which is more accessible for reactions like Suzuki couplings .

- Synthesis : Boc-5-Bromo-L-tryptophan is commercially available and widely used in pharmaceutical research , whereas Boc-7-Bromo-L-tryptophan is typically synthesized via regioselective bromination of Boc-L-tryptophan using reagents like N-bromosuccinimide (NBS) .

Halogen Variation: Bromo vs. Fluoro Derivatives

Halogen substitution alters electronic properties and biological activity.

Key Differences :

- Electrophilicity : Bromine’s larger atomic radius and polarizability make Boc-7-Bromo-L-tryptophan more reactive in palladium-catalyzed cross-couplings compared to fluoro analogs .

- Stereochemistry : Boc-7-Fluoro-D-tryptophan (D-configuration) is used to study chiral recognition in enzymatic systems, whereas the L-form is standard in peptide synthesis .

Protecting Group Variations

The choice of protecting group influences stability and synthetic utility.

| Compound | Protecting Group | Stability | Deprotection Conditions |

|---|---|---|---|

| Boc-7-Bromo-L-Tryptophan | Boc | Stable under acidic conditions | Trifluoroacetic acid (TFA) |

| Nα-Fmoc-7-Bromo-L-Tryptophan | Fmoc | Base-sensitive | Piperidine in DMF |

| 7-Bromo-L-Tryptophan Methyl Ester | Methyl ester | Hydrolyzes under basic conditions | NaOH/MeOH |

Key Differences :

Stereochemical Variations: L vs. D Forms

Stereochemistry affects biological activity and synthetic applications.

| Property | Boc-7-Bromo-L-Tryptophan | Boc-7-Bromo-D-Tryptophan |

|---|---|---|

| Configuration | L-form | D-form |

| Applications | Peptide synthesis | Study of chiral enzymes |

| Synthesis | Derived from L-tryptophan | Requires enantioselective routes |

Key Insight: The D-form is less common but critical for investigating enzyme stereoselectivity, as seen in studies with D-amino acid oxidases .

Biological Activity

Boc-7-Bromo-L-Tryptophan is a modified derivative of the essential amino acid L-tryptophan, notable for its unique structural features that enhance its biological activity. This compound, characterized by the presence of a bromine atom at the seventh position of its indole ring and a tert-butoxycarbonyl (Boc) protecting group, exhibits significant interactions with various biological targets, making it valuable in pharmacological research and applications.

Structural Characteristics

The full IUPAC name of Boc-7-Bromo-L-Tryptophan is (2S)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Its molecular formula is C₁₆H₁₉BrN₂O₄, with a molecular weight of 383.24 g/mol. The structural modifications impart distinct properties that facilitate its reactivity and stability in biological systems.

Boc-7-Bromo-L-Tryptophan has been identified as an inhibitor of anthranilate phosphoribosyltransferase (APRT), an enzyme crucial for tryptophan metabolism. By mimicking natural substrates, it effectively binds to the active site of APRT, leading to reduced enzyme activity. This inhibition can significantly impact metabolic pathways associated with tryptophan derivatives, providing insights into the biochemical roles of these compounds in cellular processes .

Table 1: Comparison of Biological Activities

| Compound | Biological Activity | Target Enzyme |

|---|---|---|

| Boc-7-Bromo-L-Tryptophan | Inhibitor | Anthranilate phosphoribosyltransferase |

| 5-Bromo-L-Tryptophan | Potential anti-cancer properties | Various cancer-related pathways |

| 7-Chloro-D-Tryptophan | Different receptor interaction profile | Neurotransmitter modulation |

Synthesis and Derivatives

The synthesis of Boc-7-Bromo-L-Tryptophan typically involves two main steps: bromination at the 7-position followed by Boc protection. Various synthetic pathways have been explored, including enzymatic methods that utilize genetically engineered microorganisms like Corynebacterium glutamicum for producing brominated tryptophan derivatives through fermentative processes .

Case Studies and Research Findings

- Neuropharmacological Applications : Research indicates that bromotryptophan derivatives, including Boc-7-Bromo-L-Tryptophan, exhibit neuropharmacological activities. They have been studied for their potential roles in modulating neurotransmitter systems, which are critical for addressing neurological disorders.

- Tumor Cell Accumulation Studies : A study evaluated the accumulation of boron-containing tryptophan derivatives in brain tumor cells. The results showed that certain Boc-protected derivatives exhibited significant selectivity and accumulation in tumor cells compared to normal cells, suggesting their potential as agents for boron neutron capture therapy (BNCT) .

- Chemical Reactivity : The compound's reactivity allows for further derivatization through substitution reactions, such as Suzuki-Miyaura cross-coupling, which can lead to a variety of indole derivatives useful in drug development and chemical biology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-7-Bromo-L-tryptophan with high regioselectivity?

- Methodological Answer : Synthesis requires optimization of halogenation conditions (e.g., temperature, solvent, catalyst). The flavin-dependent halogenase PrnA structure reveals a 10 Å tunnel that guides hypochlorous acid (HOCl) to the tryptophan substrate, enabling regioselective bromination at position 7 . Researchers should monitor reaction progress via LC-MS or NMR to confirm purity and regiochemistry. For chemical synthesis, evaluate brominating agents (e.g., N-bromosuccinimide) under controlled pH and inert atmospheres.

Q. How can researchers characterize the stability of Boc-7-Bromo-L-tryptophan under varying experimental conditions?

- Methodological Answer : Stability studies should test pH sensitivity (e.g., acidic vs. basic buffers), thermal degradation (via TGA/DSC), and photostability (UV-Vis spectroscopy). For biological assays, ensure compatibility with cell culture media (e.g., DMEM) by analyzing decomposition products using HPLC-MS .

Q. What spectroscopic techniques are most reliable for confirming the structure of Boc-7-Bromo-L-tryptophan?

- Methodological Answer :

- NMR : Compare aromatic proton signals (7-bromo substitution deshields H7, shifting δ to ~7.5 ppm).

- HRMS : Confirm molecular ion ([M+H]+) and isotopic pattern (Br introduces a 1:1 M/M+2 peak ratio).

- X-ray crystallography : Resolve regiochemistry and crystal packing effects .

Advanced Research Questions

Q. How does Boc-7-Bromo-L-tryptophan interact with tryptophan-metabolizing enzymes (e.g., IDO) in immune modulation studies?

- Methodological Answer : Use competitive binding assays (SPR/ITC) to measure affinity for indoleamine 2,3-dioxygenase (IDO). In vitro T-cell suppression assays can mimic the tryptophan depletion mechanism described in fetal rejection studies . Include controls with L-tryptophan and unmodified Boc-protected analogs to isolate bromine’s steric/electronic effects.

Q. What experimental strategies resolve contradictions in reported behavioral effects of tryptophan derivatives?

- Methodological Answer : Address discrepancies (e.g., hyperactivity vs. fatigue in carbohydrate-tryptophan studies) by standardizing models (e.g., rodent vs. human neurobehavioral assays) and controlling variables like diet, circadian rhythm, and genetic polymorphisms . Use meta-analyses to reconcile conflicting data from small-sample studies.

Q. How can regioselective halogenation of Boc-7-Bromo-L-tryptophan inform the design of novel enzyme inhibitors?

- Methodological Answer : Leverage structural data from PrnA’s FAD-binding module to design halogenated analogs targeting flavin-dependent enzymes. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities, while kinetic assays (e.g., stopped-flow spectroscopy) validate halogen’s role in transition-state stabilization .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity profiles for halogenated tryptophan derivatives?

- Methodological Answer : Variations in cell permeability (logP differences due to bromine’s hydrophobicity) and metabolic stability (CYP450-mediated dehalogenation) can explain divergent results. Perform parallel assays in isogenic cell lines (e.g., wild-type vs. CYP3A4-overexpressing) to isolate metabolic factors .

Experimental Design Frameworks

Q. How can the PICO framework structure studies on Boc-7-Bromo-L-tryptophan’s neuropharmacological effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.